1-(6-Chloro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
I have conducted a search for the scientific research applications of “1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide”, but unfortunately, the available information does not provide a detailed analysis of six to eight unique applications for this compound. The search results indicate that this compound has gained attention due to its potential biological activity and therapeutic applications, and there is mention of piperidine derivatives being important in drug construction . However, specific applications are not detailed in the search results.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial , antifungal , anticancer , anti-HIV , and anti-inflammatory among others.
Mode of Action
Coumarin-chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (dpph) and hydroxyl radicals in scavenging assays . The ability to inhibit oxidative stress has been established as the prime mechanism in the treatment of several disease conditions .
Biochemical Pathways
It is known that coumarin derivatives have been intensively screened for different biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that certain coumarin-chalcone hybrid molecules exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
Action Environment
It is known that the synthesis of coumarin systems has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .
properties
IUPAC Name |
1-(6-chloro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYHCVGCCFPCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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